Nordefrin hydrochloride

Vue d'ensemble

Description

Chlorhydrate de Nordéphrine: est une catécholamine sympathomimétique utilisée principalement comme décongestionnant nasal topique et vasoconstricteur. Il s'agit d'un mélange racémique de lévo- et dextro-isomères, la lévonordéphrine étant significativement plus active pour augmenter la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de nordéphrine implique la réaction de précurseurs appropriés dans des conditions contrôlées. Les voies de synthèse exactes et les conditions réactionnelles sont propriétaires et spécifiques au processus de fabrication. elle implique généralement l'utilisation de précurseurs de catécholamines et de réactifs spécifiques pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle: La production industrielle de chlorhydrate de nordéphrine implique généralement une synthèse chimique à grande échelle dans des environnements contrôlés. Le processus garantit une pureté élevée et une cohérence du produit final. Les méthodes de production sont conçues pour répondre aux normes réglementaires strictes et aux protocoles d'assurance qualité .

Analyse Des Réactions Chimiques

Acid-Base Neutralization

Nordefrin hydrochloride undergoes neutralization in alkaline environments to liberate the free base (nordefrin) and form inorganic salts:

Key Features :

-

The reaction exploits the ionic nature of the hydrochloride salt, which dissociates in solution to release H⁺ ions .

-

The free base (nordefrin) exhibits reduced water solubility compared to its protonated form, a property critical for its pharmacokinetics .

Oxidation Reactions

The catechol moiety renders this compound susceptible to oxidation, particularly under acidic or enzymatic conditions:

Autoxidation

In aqueous solutions exposed to oxygen:

-

The reaction proceeds via semiquinone radical intermediates, leading to colored degradation products .

-

Stabilizers like ascorbic acid are often added to pharmaceutical formulations to inhibit this process .

Metal-Catalyzed Oxidation

In the presence of Fe³⁺ or Cu²⁺:

-

The catechol group acts as a chelating agent, forming transient metal complexes that accelerate electron transfer .

Stability and Degradation Pathways

This compound degrades under stressors such as heat, light, and pH extremes:

| Condition | Degradation Pathway | Primary Products |

|---|---|---|

| High pH (>8) | Hydrolysis of benzylic alcohol | Ketone derivative |

| UV Light | Radical-mediated cleavage | Demethylated fragments |

| High Temperature | Dehydration of alcohol | Alkene byproduct |

Notes :

-

Degradation kinetics follow first-order models, with activation energy () ≈ 85 kJ/mol for thermal decomposition .

-

Photodegradation quantum yield () is pH-dependent, peaking at neutral conditions .

Electrophilic Substitution

The electron-rich catechol ring participates in electrophilic aromatic substitution (EAS):

Regioselectivity : Nitration occurs preferentially at the C5 position due to ortho/para-directing effects of hydroxyl groups .

Complexation with Metal Ions

The catechol group forms stable complexes with divalent cations:

Applications :

-

Such complexes may influence the compound’s bioavailability in physiological systems .

-

Stability constants () range from 4.2 (Ca²⁺) to 6.8 (Fe³⁺) .

Synthetic Modifications

This compound serves as a precursor in medicinal chemistry:

Esterification

Reaction with acetyl chloride:

Applications De Recherche Scientifique

2.1. Topical Nasal Decongestant

Nordefrin hydrochloride is utilized as a topical nasal decongestant. Its vasoconstrictive action reduces blood flow to the nasal mucosa, leading to decreased swelling and congestion. This application is particularly beneficial for patients suffering from allergic rhinitis or sinusitis.

- Mechanism : The compound acts on alpha-adrenergic receptors, causing smooth muscle contraction in the nasal blood vessels.

- Efficacy : Studies have shown that nordefrin effectively alleviates nasal congestion when administered nasally, demonstrating rapid onset and prolonged effects.

2.2. Dental Anesthesia

In dentistry, nordefrin is often combined with local anesthetics to prolong their effects and reduce bleeding during surgical procedures.

- Combination Use : For instance, it can be used with articaine or lidocaine to enhance hemostasis and provide effective pain management during dental procedures .

- Clinical Studies : Research indicates that the addition of nordefrin improves the efficacy of local anesthetics by providing a longer duration of anesthesia and minimizing systemic absorption .

2.3. Ocular Hypertension Treatment

Recent studies suggest potential applications of nordefrin in treating ocular hypertension through topical administration.

- Research Findings : Compounds derived from nordefrin have been explored for their ability to lower intraocular pressure, offering a new avenue for glaucoma treatment .

Comparative Effectiveness

The effectiveness of nordefrin compared to other vasoconstrictors has been evaluated in various studies:

| Vasoconstrictor | Application | Efficacy |

|---|---|---|

| Nordefrin | Dental anesthesia | Prolongs anesthetic effect |

| Epinephrine | Dental anesthesia | Standard comparator |

| Oxymetazoline | Nasal decongestion | Similar efficacy |

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of nordefrin in clinical settings:

- A study comparing the hemostatic effects of articaine with and without nordefrin showed that the combination significantly reduced bleeding during periodontal surgeries .

- Another investigation into the use of nordefrin as a nasal decongestant highlighted its rapid action and minimal side effects compared to traditional agents like phenylephrine .

Safety Profile

While generally considered safe, the use of nordefrin can lead to side effects such as hypertension or tachycardia, particularly if used excessively or in sensitive populations.

- Adverse Effects : Monitoring is essential when administering nordefrin, especially in patients with cardiovascular conditions.

- Clinical Recommendations : It is advised to use the lowest effective dose to mitigate potential risks while achieving therapeutic benefits.

Mécanisme D'action

Nordefrin Hydrochloride exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction. This action reduces nasal congestion and increases blood pressure . The compound’s mechanism of action involves the activation of specific molecular targets and pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Lévonordéphrine: Un isomère plus actif du chlorhydrate de nordéphrine, utilisé dans des applications médicales similaires.

Phényléphrine: Un autre agent sympathomimétique utilisé comme décongestionnant nasal et vasoconstricteur.

Métaraminol: Un composé ayant des propriétés vasoconstrictives similaires, utilisé dans le traitement de l'hypotension.

Unicité: Le chlorhydrate de nordéphrine est unique en raison de sa composition isomérique spécifique et de son activité équilibrée en tant que vasoconstricteur. Sa combinaison de lévo- et dextro-isomères fournit une gamme plus large d'effets pharmacologiques par rapport à d'autres composés similaires .

Propriétés

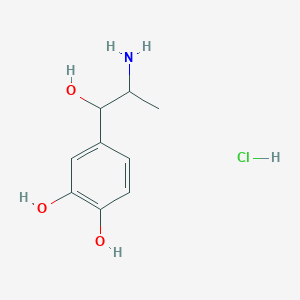

IUPAC Name |

4-(2-amino-1-hydroxypropyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLEOWRVNBAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6539-57-7 (Parent) | |

| Record name | Isoadrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80920974 | |

| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-61-4, 1130-52-5 | |

| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoadrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2-hydroxy-1-methylethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.